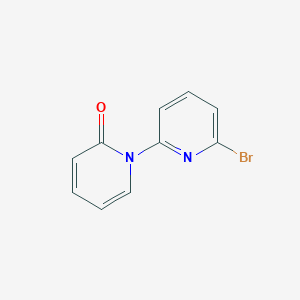
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR
Overview
Description
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is a heterocyclic compound that contains both pyridine and pyridinone moieties The presence of a bromine atom at the 6-position of the pyridine ring makes it a valuable intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR typically involves the bromination of pyridin-2-one followed by coupling with 6-bromopyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyridinone moiety can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridinone.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl and other complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridinones, pyridine N-oxides, and various biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and inhibitors for biological studies.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. Additionally, the pyridinone moiety can form hydrogen bonds and π-π interactions, contributing to the overall binding and activity.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridinone.
6-Bromopyridin-2-ol: Contains a hydroxyl group instead of a pyridinone moiety.
1-(6-Chloropyridin-2-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is unique due to the combination of the bromine atom and the pyridinone moiety, which provides distinct reactivity and binding properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and development.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h1-7H |
InChI Key |
GFILGMIQBKYOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














